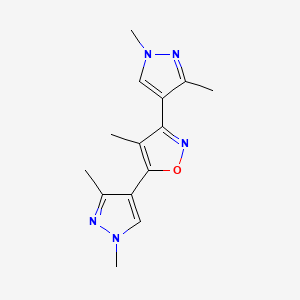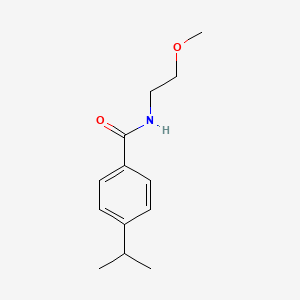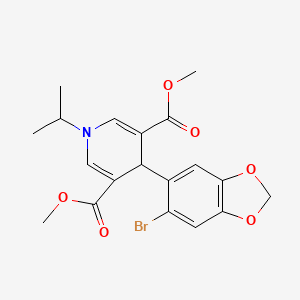
3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole
Overview
Description
3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole, also known as PDP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PDP is a heterocyclic compound that contains two pyrazole and one isoxazole rings. This compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and physiological effects:
3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole has also been shown to reduce inflammation in animal models of inflammation. Additionally, 3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. Another advantage is its ability to inhibit the activity of certain enzymes and receptors, which can be useful in studying the role of these molecules in disease. One limitation of using 3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for the study of 3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole. One direction is the optimization of its synthesis methods to produce higher yields and purity. Another direction is the study of its mechanism of action, including the identification of its target enzymes and receptors. Additionally, the potential of 3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole as a drug candidate for the treatment of various diseases should be further explored.
Scientific Research Applications
3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylisoxazole has been shown to inhibit the activity of certain enzymes and receptors that are involved in these diseases.
properties
IUPAC Name |
3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-8-13(11-6-18(4)15-9(11)2)17-20-14(8)12-7-19(5)16-10(12)3/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJBANCMMLHIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CN(N=C2C)C)C3=CN(N=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)-4-methyl-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4843210.png)

![2-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4843230.png)


![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4843267.png)
![N-(3-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4843268.png)

![3-[(3-nitrobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B4843272.png)
![methyl 3-[(4-methylbenzyl)thio]propanoate](/img/structure/B4843278.png)
![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4843281.png)
![dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4843287.png)

![N-({2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]hydrazino}carbonothioyl)-9H-xanthene-9-carboxamide](/img/structure/B4843297.png)